molecular formula C21H27FN2O B5248905 1-[(4-butoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine

1-[(4-butoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine

Cat. No.: B5248905
M. Wt: 342.4 g/mol
InChI Key: AYOXQXKPWUYVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-butoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a butoxyphenyl group and a fluorophenyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-butoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine typically involves the reaction of 4-butoxybenzyl chloride with 2-fluorophenylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-[(4-butoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(4-butoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its piperazine core, which is common in many drugs.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(4-butoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-butoxyphenyl)methyl]piperazine
  • 4-(2-fluorophenyl)piperazine
  • 1-[(4-methoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine

Uniqueness

1-[(4-butoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine is unique due to the presence of both butoxyphenyl and fluorophenyl groups, which can impart distinct chemical and biological properties. The combination of these groups in a single molecule can enhance its pharmacological profile and make it a valuable compound for research and development .

Properties

IUPAC Name

1-[(4-butoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O/c1-2-3-16-25-19-10-8-18(9-11-19)17-23-12-14-24(15-13-23)21-7-5-4-6-20(21)22/h4-11H,2-3,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOXQXKPWUYVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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